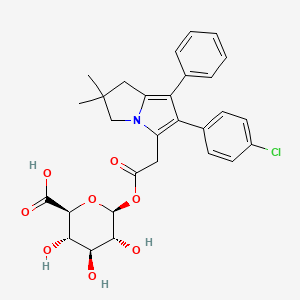

Licofelone Acyl-|A-D-glucuronide

Descripción general

Descripción

Licofelone is a dual COX/LOX inhibitor developed by the German pharmaceutical company, Merckle GmbH, together with EuroAlliance partners Alfa Wassermann and Lacer . It is the first member of this new class of analgesic and anti-inflammatory drugs .

Chemical Reactions Analysis

Licofelone, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes .Aplicaciones Científicas De Investigación

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways : Licofelone is known as a dual inhibitor of cyclooxygenase-1, cyclooxygenase-2, and 5-lipoxygenase, making it effective in treating osteoarthritis and reducing inflammation (Albrecht et al., 2008); (Fischer et al., 2007); (Kulkarni & Singh, 2008).

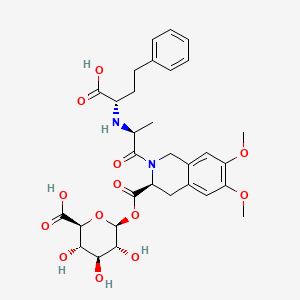

Metabolism and Drug Interaction Studies : Licofelone undergoes metabolic processes in the liver, predominantly catalyzed by UDP glucuronosyltransferase isoforms. It is converted into its glucuronide metabolite, M1, and then into the hydroxy-glucuronide M3 in a CYP2C8-dependent reaction. These metabolic pathways have been studied to understand drug interactions and the clinical relevance of these findings (Albrecht et al., 2008).

Potential in Neurodegenerative Disorders : Licofelone has shown potential in treating neurodegenerative disorders associated with oxidative stress and cognitive impairment. Its therapeutic potential is attributed to its ability to restore cholinergic functions and its antioxidant activity (Kumar et al., 2015).

Effect on Cardiovascular and Gastrointestinal Profiles : Studies indicate that Licofelone may have a favorable cardiovascular profile due to its anti-inflammatory and antiplatelet activities. It also shows a promising gastrointestinal tolerability profile, potentially offering safety advantages over current treatment options (Vidal et al., 2007); (Alvaro-Gracia, 2004).

Applications in Drug-Membrane Interactions : A study on the interactions of Licofelone with membrane lipids suggests that these interactions may be related to its pharmacological actions, highlighting the importance of considering membrane lipids in drug development (Pereira-Leite et al., 2019).

Protective Effects on Cartilage Loss in Osteoarthritis : Licofelone has been found to reduce progression of structural changes in osteoarthritis, with its effects potentially mediated by inhibiting major cartilage catabolic pathways involved in cartilage matrix destruction (Raynauld et al., 2008).

Anticonvulsant Properties : Licofelone exhibits anticonvulsant properties, potentially through the modulation of nitric oxide signaling and interaction with NMDA receptors. This suggests its potential use in treating seizures and epilepsy (Payandemehr et al., 2015); (Gholizadeh et al., 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37)/t23-,24-,25+,26-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKFJCYVPLCOGR-NLMMERCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(C(=C(N2C1)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857930 | |

| Record name | 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Licofelone metabolite M1 | |

CAS RN |

1033702-58-7 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(6-(4-chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033702587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(6-(4-CHLOROPHENYL)-2,3-DIHYDRO-2,2-DIMETHYL-7-PHENYL-1H-PYRROLIZINE-5-ACETATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJP7D4B979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.